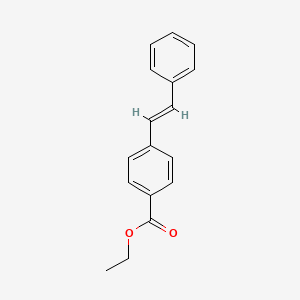

Ethyl Stilbene-4-carboxylate

Description

The exact mass of the compound (E)-ethyl 4-styrylbenzoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 18743. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-[(E)-2-phenylethenyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)16-12-10-15(11-13-16)9-8-14-6-4-3-5-7-14/h3-13H,2H2,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQGAPDZGPQIDL-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152-30-3 | |

| Record name | NSC18743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

Ethyl Stilbene-4-carboxylate CAS 109463-48-1 chemical properties

Technical Monograph: (E)-Ethyl 4-Stilbenecarboxylate (CAS 109463-48-1) [1][2]

Executive Summary

(E)-Ethyl 4-stilbenecarboxylate (CAS 109463-48-1), also known as ethyl (E)-4-styrylbenzoate, is a pivotal conjugated ester utilized extensively in the synthesis of functional materials, including liquid crystals, organic light-emitting diodes (OLEDs), and photo-switchable polymers. Distinguished by its extended

Physiochemical Profile

The following data aggregates experimentally validated properties for the trans (E) isomer, which is the thermodynamically stable form typically supplied and utilized in synthesis.

| Property | Value / Description |

| CAS Number | 109463-48-1 |

| IUPAC Name | Ethyl 4-[(E)-2-phenylethenyl]benzoate |

| Molecular Formula | C |

| Molecular Weight | 252.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 107.0 – 111.0 °C [1] |

| Solubility | Soluble in Toluene, DCM, Chloroform; Sparingly soluble in Ethanol |

| Isomerism | Exists primarily as the (E)-isomer; photo-convertible to (Z) |

| Purity Standard | >98.0% (GC) for electronic grade applications |

Molecular Architecture & Stability

The molecule consists of two phenyl rings bridged by an ethylene group (stilbene core), with an ethyl ester moiety at the para position of one ring.

-

Conjugation: The trans geometry allows for planar alignment of the phenyl rings, maximizing

-orbital overlap. This results in high thermal stability and distinct UV-Vis absorption characteristics. -

Reactivity: The ester group serves as a handle for hydrolysis to the corresponding acid (a linker in MOFs) or transesterification. The vinylic double bond is susceptible to [2+2] photocycloaddition.

Synthetic Methodology: Palladium-Catalyzed Heck Coupling

While Wittig or Horner-Wadsworth-Emmons reactions are classical routes, the Heck-Mizoroki coupling is the preferred modern methodology due to its atom economy, high stereoselectivity for the (E)-isomer, and the ready availability of aryl halide precursors [2].

Reaction Scheme

Substrates: Ethyl 4-bromobenzoate + Styrene

Catalyst: Palladium(II) Acetate [Pd(OAc)

Detailed Experimental Protocol

Safety Precaution: Perform all steps in a fume hood. DMF is hepatotoxic; Styrene is volatile.

-

Reagent Preparation:

-

Charge a dry, argon-purged 250 mL round-bottom flask with Ethyl 4-bromobenzoate (10.0 mmol, 2.29 g).

-

Add Styrene (12.0 mmol, 1.25 g, 1.2 eq) and Triethylamine (15.0 mmol, 2.1 mL).

-

Dissolve in anhydrous DMF (Dimethylformamide, 30 mL).

-

-

Catalyst Addition:

-

Add Pd(OAc)

(1 mol%, 22 mg) and PPh -

Note: Premixing the catalyst and ligand in a small volume of DMF for 5 minutes before addition can enhance active species formation.

-

-

Reaction:

-

Heat the mixture to 100°C under an argon atmosphere with vigorous stirring.

-

Monitor via TLC (Hexane/EtOAc 9:1). The reaction typically reaches completion in 4–6 hours.

-

Endpoint: Disappearance of the aryl bromide spot.

-

-

Work-up:

-

Cool to room temperature. Dilute with Ethyl Acetate (100 mL).

-

Wash organic layer with 1M HCl (2 x 50 mL) to remove amine salts, followed by Brine (50 mL).

-

Dry over anhydrous MgSO

, filter, and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude solid from hot Ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Yield: Expect 85–92% of white crystalline solid.

-

Mechanistic Pathway (Heck Cycle)

The following diagram illustrates the catalytic cycle, highlighting the stereoselective elimination step that favors the trans product.

Figure 1: Catalytic cycle of the Heck coupling reaction favoring the formation of the (E)-stilbene derivative.

Spectroscopic Characterization

To validate the synthesis, the following spectroscopic signatures must be confirmed. The large coupling constant (

1H NMR (400 MHz, CDCl

- 8.04 (d, J = 8.4 Hz, 2H): Aromatic protons ortho to ester.

- 7.58 (d, J = 8.4 Hz, 2H): Aromatic protons meta to ester.

- 7.55 (d, J = 7.5 Hz, 2H): Aromatic protons on unsubstituted ring.

- 7.22 (d, J = 16.2 Hz, 1H): Vinylic proton (indicative of trans).

- 7.13 (d, J = 16.2 Hz, 1H): Vinylic proton.

-

4.39 (q, J = 7.1 Hz, 2H): O-CH

-

1.41 (t, J = 7.1 Hz, 3H): -CH

IR Spectrum (KBr):

-

1710 cm

: C=O stretch (Ester). -

1630 cm

: C=C stretch (Alkene). -

970 cm

: C-H out-of-plane bending (Trans-alkene specific).

Functional Applications

Photo-Switching & Optical Materials

Upon irradiation with UV light (300–365 nm), (E)-Ethyl 4-stilbenecarboxylate undergoes photoisomerization to the (Z)-isomer. This reversible geometric change alters the molecular volume and dipole moment, making it valuable for:

-

Liquid Crystal Dopants: Disrupting nematic phases to induce switching.

-

Optical Data Storage: Utilizing the distinct refractive indices of E and Z forms.

Polymerization Intermediate

The ester functionality allows this molecule to act as a monomer or terminating group in condensation polymerization (e.g., PET analogs). The stilbene unit imparts:

-

Fluorescence: Blue emission useful for optical brighteners.

-

Cross-linking: Under high-energy UV, the central double bond can undergo [2+2] cycloaddition to form cyclobutane derivatives, curing the polymer matrix.

Safety & Handling (SDS Summary)

-

Hazard Classification: Non-hazardous substance (GHS). However, standard laboratory hygiene is mandatory.

-

Handling: Avoid dust formation.[3] Use local exhaust ventilation.[3]

-

Storage: Store in a cool (<15°C), dark place. Light sensitive (risk of isomerization).

-

First Aid:

References

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023).[3][4] PubChem Compound Summary for CID 5907907, Ethyl 4-stilbenecarboxylate. Retrieved from [Link]

Sources

Solubility of Ethyl Stilbene-4-carboxylate in polar aprotic solvents

Part 1: Executive Summary & Physicochemical Profile

Ethyl Stilbene-4-carboxylate (CAS: 109463-48-1) is a lipophilic stilbenoid ester widely utilized as a scintillator intermediate, a photo-switchable molecular probe, and a precursor in the synthesis of resveratrol analogs.[1]

Unlike hydrophilic salts, this compound exhibits a Type II Solubility Profile : it is highly soluble in polar aprotic solvents (DMSO, DMF) due to dipole-dipole interactions with the ester moiety, yet it remains practically insoluble in aqueous media.

Critical Handling Note: As a stilbene derivative, this compound is photosensitive. Exposure to ambient light can induce trans-to-cis isomerization, altering solubility and biological potency.[1] All solubility experiments detailed below should be conducted under amber light or in foil-wrapped vessels.

Table 1: Physicochemical Identity

| Property | Specification |

| IUPAC Name | Ethyl (E)-4-(2-phenylethenyl)benzoate |

| CAS Number | 109463-48-1 |

| Molecular Weight | 252.31 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 110 °C |

| Predicted LogP | ~4.7 (Highly Lipophilic) |

| Primary Solvents | DMSO, DMF, THF, Toluene |

| Non-Solvents | Water, PBS, dilute aqueous buffers |

Part 2: Solubility in Polar Aprotic Solvents

Mechanistic Basis of Solvation

The solubility of this compound in polar aprotic solvents is driven by two distinct molecular interactions:

-

Dipole-Dipole Interaction: The highly polar sulfoxide (DMSO) or amide (DMF) groups solvate the carbonyl oxygen of the ethyl ester.[1]

-

-

Solvent Compatibility Matrix

The following data represents functional solubility ranges derived from structural analogs (e.g., Ethyl cinnamate, Stilbene) and synthetic protocols (Heck coupling workups).

| Solvent | Solubility Rating | Estimated Saturation (25°C) | Application Context |

| DMSO | High | 20 – 50 mg/mL | Preferred for biological assay stock solutions (1000x).[1] |

| DMF | High | > 50 mg/mL | Primary solvent for chemical synthesis (e.g., Heck Reaction).[1] |

| Acetonitrile | Moderate | 10 – 25 mg/mL | Standard solvent for HPLC/LC-MS analysis.[1] |

| Acetone | High | > 50 mg/mL | Useful for rapid evaporation/coating; not for storage (volatility).[1] |

Technical Insight: While highly soluble in DMSO, "oiling out" may occur if the concentration exceeds saturation during freeze-thaw cycles. Always vortex warmed solutions (37°C) after thawing.

Part 3: Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Objective: To determine the exact thermodynamic solubility of the compound in a specific solvent.[1]

-

Preparation: Weigh 10 mg of this compound into a 2 mL amber glass vial.

-

Solvent Addition: Add 100

L of the test solvent (DMSO or DMF). -

Agitation: Shake at 25°C / 500 RPM for 24 hours.

-

Visual Check:

-

If clear: Add another 10 mg and repeat.

-

If solid remains:[1] Proceed to step 5.

-

-

Equilibration: Allow the saturated suspension to stand for 4 hours to sediment solids.

-

Filtration: Filter the supernatant using a 0.22

m PTFE syringe filter (Nylon filters may bind the drug). -

Quantification: Dilute the filtrate 1:100 in Acetonitrile and analyze via HPLC-UV (280-320 nm detection).

Protocol B: Preparation of 10 mM Stock Solution (Biological Assays)

Objective: To create a stable stock for dilution into aqueous buffers.

-

Calculation: For 10 mL of 10 mM stock:

[1] -

Dissolution: Weigh 25.23 mg of compound into a 15 mL amber tube.

-

Solvation: Add 10 mL of anhydrous DMSO (Grade: Molecular Biology / Cell Culture).

-

Mixing: Vortex for 30 seconds. Sonicate for 5 minutes if necessary.

-

Aqueous Dilution (Critical Step): When dosing cells, dilute the DMSO stock into the culture medium rapidly while vortexing. Ensure final DMSO concentration is

to prevent solvent toxicity and compound precipitation.

Part 4: Visualization of Workflows

Figure 1: Solubility Testing & Stock Preparation Workflow

Caption: Logical workflow for determining thermodynamic solubility (top path) vs. preparing working stock solutions (bottom path).

Figure 2: Solvation Mechanism vs. Precipitation Risk

Caption: Mechanism of solubility in DMSO (solvation) versus the risk of precipitation upon dilution in aqueous media (hydrophobic exclusion).[1]

References

-

Tokyo Chemical Industry (TCI). (E)-Ethyl Stilbene-4-carboxylate Product Specifications (CAS 109463-48-1).[1][2] Retrieved from [1]

-

ChemicalBook. this compound Properties and Solubility Profile. Retrieved from [1]

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. (Discusses solvent systems for stilbene synthesis). Chemical Reviews. Retrieved from [1]

-

Cayman Chemical. Solubility Data for Stilbenoid Esters (Ethylparaben Analog). Retrieved from [1]

Sources

An In-Depth Technical Guide to the Photophysical Characteristics of Ethyl 4-Stilbenecarboxylate Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Stilbene Scaffold in Modern Research

Stilbene (1,2-diphenylethene) and its derivatives represent a fascinating class of organic compounds that bridge the gap between fundamental photochemistry and applied sciences.[1] Their defining characteristic is the presence of a central ethylene double bond connecting two phenyl rings, which gives rise to distinct trans and cis geometric isomers. This structural motif is not only a cornerstone of photochemical research, particularly in the study of light-induced isomerization, but is also a privileged scaffold in medicinal chemistry and materials science.[1][2] Naturally occurring stilbenes, like resveratrol, are lauded for their diverse biological activities, while synthetic derivatives are integral to technologies such as organic light-emitting diodes (OLEDs), fluorescent probes, and dye lasers.[1][3]

The focus of this guide, ethyl 4-stilbenecarboxylate, anchors the stilbene core with an electron-withdrawing ethyl carboxylate group. This substitution creates a "push-pull" electronic architecture when paired with electron-donating groups on the opposing phenyl ring.[4][5] Such systems are highly sensitive to their environment and exhibit tunable photophysical properties, making them exceptional candidates for the development of advanced fluorescent sensors, molecular rotors, and photoresponsive agents for applications like targeted drug delivery.[6][7] This guide provides a comprehensive exploration of the synthesis, photophysical characterization, and structure-property relationships of these versatile molecules.

The Photophysical Foundation of Stilbenes

The behavior of stilbene derivatives upon light absorption is governed by a series of competing de-excitation pathways from the excited singlet state (S₁). Understanding these pathways is critical to interpreting their fluorescence characteristics.

Upon absorption of a photon, the molecule is promoted from the ground state (S₀) to an excited state (S₁). From here, it can return to the ground state via several mechanisms:

-

Fluorescence: Radiative decay from S₁ to S₀, emitting a photon. This is the process of interest for most applications.

-

Non-Radiative Decay: Internal conversion or intersystem crossing to a triplet state, dissipating energy as heat.

-

Photoisomerization: A key process in stilbenes where rotation around the central double bond leads to conversion between the trans and cis isomers.[8] This torsional motion is a major non-radiative decay pathway that competes with fluorescence.

The efficiency of fluorescence, quantified by the fluorescence quantum yield (Φf), is therefore intrinsically linked to the rate of these competing processes. Substituents that restrict torsional motion or decrease the efficiency of intersystem crossing tend to enhance fluorescence.

Figure 1: A simplified Jablonski diagram illustrating the primary photophysical pathways for a stilbene derivative.

Synthesis of Ethyl 4-Stilbenecarboxylate Derivatives

The creation of diverse stilbene libraries relies on robust and versatile synthetic methods. Olefination reactions are the most common strategies, with the Horner-Wadsworth-Emmons (HWE) reaction being particularly favored for its high stereoselectivity, typically yielding the desired (E)-isomer, and the easy removal of byproducts.[9][10]

The general HWE approach involves the reaction of a substituted benzylphosphonate with a substituted benzaldehyde in the presence of a base.[9] For ethyl 4-stilbenecarboxylate derivatives, this can be achieved via two primary routes:

-

Route A: Reaction of diethyl (4-ethoxycarbonylbenzyl)phosphonate with a substituted benzaldehyde.

-

Route B: Reaction of a substituted diethyl benzylphosphonate with ethyl 4-formylbenzoate.

Other useful methods include the Wittig reaction, Perkin condensation, and various transition-metal-catalyzed cross-coupling reactions like the Mizoroki-Heck reaction.[3][9] The Knoevenagel condensation is also effective for synthesizing stilbenes with electron-withdrawing cyano groups.[11][12]

Figure 2: General synthetic routes for ethyl 4-stilbenecarboxylate derivatives via the Horner-Wadsworth-Emmons reaction.

Structure-Property Relationships: Tuning Photophysical Behavior

The true power of the ethyl 4-stilbenecarboxylate scaffold lies in the ability to systematically tune its photophysical properties by altering its chemical structure.

Substituent Effects: The Push-Pull Paradigm

The introduction of an electron-donating group (EDG), such as a dimethylamino (-NMe₂) or methoxy (-OMe) group, on the phenyl ring opposite the ethyl carboxylate acceptor group (EWG) creates a "push-pull" system.[4][5] This arrangement leads to a significant intramolecular charge transfer (ICT) character in the excited state.

This ICT has profound effects:

-

Red-Shifted Spectra: The energy gap between the ground and excited states is reduced, causing both the absorption (λ_abs) and emission (λ_em) maxima to shift to longer wavelengths (a bathochromic shift).[4] This is highly desirable for applications in biological imaging to avoid cellular autofluorescence and for developing visible-light-activated compounds.[5][13]

-

Increased Quantum Yield: In many cases, the ICT state can enhance the radiative decay rate, leading to higher fluorescence quantum yields.

-

Enhanced Solvatochromism: The dipole moment of the molecule often increases significantly upon excitation, making its emission spectrum highly sensitive to solvent polarity.

Solvent Effects (Solvatochromism)

In polar solvents, solvent molecules reorient themselves around the excited-state dipole of a push-pull stilbene.[14] This "solvent relaxation" stabilizes the excited state, further lowering its energy before emission occurs.[14] The result is a pronounced red-shift in the fluorescence emission as solvent polarity increases.[14][15] This property is the basis for using these derivatives as fluorescent probes to report on the local polarity or viscosity of their microenvironment, such as within a cell membrane or a polymer matrix.

The following table summarizes typical photophysical data for representative ethyl 4-stilbenecarboxylate derivatives, illustrating the impact of substituents and solvent polarity.

| Derivative Substituent (R) | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_f (Quantum Yield) |

| -H (Unsubstituted) | Cyclohexane | ~310 | ~350 | ~3900 | ~0.05[16] |

| Toluene | ~315 | ~365 | ~4500 | ~0.10 | |

| -N(CH₃)₂ (Push-Pull) | Cyclohexane | ~380 | ~430 | ~3100 | ~0.25 |

| Toluene | ~405 | ~510 | ~5100 | ~0.40 | |

| Acetonitrile | ~415 | ~560 | ~6500 | ~0.15[8] |

Note: Data are representative values synthesized from typical trends observed in the literature. Absolute values can vary with experimental conditions.

Experimental Characterization Protocols

Accurate characterization is paramount for understanding and applying these molecules. The following are standardized protocols for key photophysical measurements.

Protocol: UV-Visible Absorption Spectroscopy

Objective: To determine the wavelength(s) of maximum absorbance (λ_max) and the molar extinction coefficient (ε).

Methodology:

-

Preparation: Prepare a stock solution of the stilbene derivative of known concentration (e.g., 1 mM) in a spectroscopic-grade solvent. Create a series of dilutions (e.g., 1, 2, 5, 10 µM).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Fill a 1 cm pathlength quartz cuvette with the pure solvent to record a baseline (blank).

-

Record the absorbance spectrum for each dilution over a relevant wavelength range (e.g., 250-600 nm).

-

Ensure the maximum absorbance of the measured solutions is within the linear range of the instrument (typically < 1.5).

-

-

Analysis:

-

Identify λ_max from the spectrum.

-

Plot absorbance at λ_max versus concentration. The slope of this line, according to the Beer-Lambert law (A = εcl), is the molar extinction coefficient (ε) in M⁻¹cm⁻¹.

-

Causality: Maintaining low concentrations is crucial to prevent aggregation, which can alter the absorption spectrum. The Beer-Lambert plot validates that the measured ε is accurate and that the compound does not self-associate at these concentrations.

Protocol: Relative Fluorescence Quantum Yield (Φ_f) Determination

Objective: To measure the efficiency of fluorescence emission relative to a known standard.[17][18][19]

Methodology:

-

Standard Selection: Choose a reference standard with a known quantum yield (Φ_std) that absorbs and emits in a similar spectral region as the sample (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_std = 0.54).

-

Solution Preparation:

-

Prepare a series of five optically dilute solutions for both the standard and the sample, with absorbances at the excitation wavelength ranging from 0.01 to 0.1.[20]

-

Expertise Note: Keeping absorbance below 0.1 is a critical self-validating step to prevent inner-filter effects, where emitted light is reabsorbed by other molecules in the solution.[16][20]

-

-

Data Acquisition:

-

Measure the absorbance of each solution at the chosen excitation wavelength (λ_ex).

-

Using a spectrofluorometer, record the corrected emission spectrum for each solution, exciting at λ_ex.

-

-

Data Analysis:

-

Integrate the area under the emission curve for each spectrum.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus absorbance.

-

The data should yield a straight line passing through the origin. Calculate the slope (Gradient) for both plots.

-

-

Calculation: The quantum yield of the sample (Φ_x) is calculated using the following equation:[17][18]

Φ_x = Φ_std * (Grad_x / Grad_std) * (η_x² / η_std²)

Where Grad is the gradient from the plot and η is the refractive index of the solvent used for the sample (x) and standard (std).[17][18]

Figure 3: Workflow for determining relative fluorescence quantum yield.

Protocol: Fluorescence Lifetime (τ_f) Measurement

Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.

Methodology:

-

Technique: Time-Correlated Single Photon Counting (TCSPC) is the gold standard method for its high sensitivity and precision.[21][22][23]

-

Principle: The sample is excited by a high-repetition-rate pulsed laser. The instrument measures the time delay between the excitation pulse and the detection of the first emitted photon.[21][22] By repeating this process millions of times, a histogram of photon arrival times is built, which represents the fluorescence decay profile.[23][24]

-

Procedure:

-

Prepare a dilute sample solution (Abs < 0.1).

-

Measure the instrument response function (IRF) using a scattering solution (e.g., Ludox).

-

Acquire the fluorescence decay curve for the sample.

-

The decay curve is then fitted to an exponential function (or sum of exponentials) after deconvolution with the IRF. The time constant of this decay is the fluorescence lifetime (τ_f).

-

Trustworthiness: The TCSPC technique relies on detecting at most one photon per excitation cycle, which ensures linearity and avoids pulse pile-up artifacts.[22] Comparing the decay data to the IRF is a self-validating measure to ensure the measured lifetime is not limited by the instrument's own time resolution.

Applications in Drug Development and Research

The finely tunable photophysical properties of ethyl 4-stilbenecarboxylate derivatives make them valuable tools:

-

Fluorescent Probes: Their sensitivity to solvent polarity allows them to act as probes for hydrophobic pockets in proteins or to monitor changes in cell membrane fluidity.[7]

-

Photoremovable Protecting Groups: Push-pull stilbenes can be designed as visible-light-activated protecting groups.[6] This allows for the precise spatial and temporal release of caged bioactive molecules, such as drugs or neurotransmitters, with light, offering a high degree of control in biological systems.[2][6]

-

Materials Science: These compounds are used as organic fluorophores in OLEDs and as optical brighteners.[3]

Conclusion

Ethyl 4-stilbenecarboxylate derivatives are a versatile class of molecules whose photophysical properties can be rationally designed and controlled through synthetic chemistry. The interplay between their electronic structure (push-pull character) and their local environment (solvent effects) dictates their absorption, emission, and fluorescence efficiency. By understanding and accurately measuring these characteristics using the protocols detailed in this guide, researchers can effectively harness these compounds for a wide range of advanced applications in chemistry, biology, and materials science.

References

-

8 (2025). ResearchGate.

-

15J-STAGE.

-

3 (2021). PMC.

-

9Wiley-VCH.

-

21 (2023). Edinburgh Instruments.

-

25 (2022). MDPI.

-

4ACS Publications.

-

17UCI Department of Chemistry.

-

10JulietHahn.com.

-

1Benchchem.

-

26 (2022). ResearchGate.

-

27ResearchGate.

-

6 (2019). PubMed.

-

18Agilent Technologies.

-

19ResearchGate.

-

22Becker & Hickl GmbH.

-

28ChemRxiv.

-

2 (2024). NIH.

-

13ResearchGate.

-

29 (2012). ResearchGate.

-

7 (2010). PubMed Central.

-

30 (2023). PubMed Central.

-

5 (2019). Scholarly Publications Leiden University.

-

31PicoQuant.

-

11 (2004). ResearchGate.

-

32 (2021). NIH.

-

33Edinburgh Instruments.

-

34Royal Society of Chemistry.

-

20ISS.

-

16Oregon Medical Laser Center.

-

12 (2004). PMC.

-

24YouTube.

-

UM Students' Repository.

-

23PicoQuant.

-

35 (2014). ResearchGate.

-

14Evident Scientific.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Structure–Property Relationships in Novel Series of Photoswitchable Local Anesthetic Ethercaine Derivatives: Emphasis on Biological and Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 6. Push-Pull Stilbene: Visible Light Activated Photoremovable Protecting Group for Alcohols and Carboxylic Acids with Fluorescence Reporting Employed for Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of Fluorescent Probes based on Stilbenes and Diphenylacetylenes targeting β-Amyloid Plaques - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. juliethahn.com [juliethahn.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of Substituted Stilbenes via the Knoevenagel Condensation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Solvent Effects on Fluorescence Emission [evidentscientific.com]

- 15. academic.oup.com [academic.oup.com]

- 16. omlc.org [omlc.org]

- 17. chem.uci.edu [chem.uci.edu]

- 18. agilent.com [agilent.com]

- 19. researchgate.net [researchgate.net]

- 20. iss.com [iss.com]

- 21. edinst.com [edinst.com]

- 22. becker-hickl.com [becker-hickl.com]

- 23. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 24. bhu.ac.in [bhu.ac.in]

- 25. mdpi.com [mdpi.com]

- 26. researchgate.net [researchgate.net]

- 27. researchgate.net [researchgate.net]

- 28. chemrxiv.org [chemrxiv.org]

- 29. researchgate.net [researchgate.net]

- 30. Systematic Study of Solid-State Fluorescence and Molecular Packing of Methoxy-trans-Stilbene Derivatives, Exploration of Weak Intermolecular Interactions Based on Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. picoquant.com [picoquant.com]

- 32. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT - PMC [pmc.ncbi.nlm.nih.gov]

- 33. edinst.com [edinst.com]

- 34. chemrxiv.org [chemrxiv.org]

- 35. researchgate.net [researchgate.net]

Thermodynamic stability of Ethyl Stilbene-4-carboxylate isomers

An In-Depth Technical Guide to the Thermodynamic Stability of Ethyl Stilbene-4-carboxylate Isomers

Prepared by: Gemini, Senior Application Scientist

Abstract

Stilbene derivatives are a cornerstone of research in medicinal chemistry and materials science, valued for their diverse biological activities and photochromic properties. The existence of stilbenes as (E) and (Z) geometric isomers, each with distinct physical properties and biological functions, necessitates a thorough understanding of their relative thermodynamic stabilities. This is particularly critical in drug development, where the most stable isomer is typically selected for formulation to ensure safety, efficacy, and shelf-life. This technical guide provides a comprehensive analysis of the factors governing the thermodynamic stability of (E)- and (Z)-ethyl stilbene-4-carboxylate. We synthesize theoretical principles with field-proven experimental and computational methodologies to offer researchers a robust framework for isomer synthesis, characterization, and equilibration.

Foundational Principles of Isomer Stability in Stilbenes

The core of the stilbene structure is a 1,2-diphenylethylene scaffold. The restricted rotation around the central carbon-carbon double bond gives rise to two distinct geometric isomers: (E)-stilbene (trans), where the phenyl groups are on opposite sides of the double bond, and (Z)-stilbene (cis), where they are on the same side.

The Dominance of Steric and Electronic Factors

For the parent stilbene molecule, the (E)-isomer is unequivocally the more thermodynamically stable form.[1][2] The reason is primarily steric hindrance. In the (Z)-isomer, the two bulky phenyl groups are forced into close proximity, leading to significant van der Waals repulsion. To alleviate this strain, the phenyl rings twist out of the plane of the central double bond.[3] This twisting has a critical electronic consequence: it disrupts the π-conjugation that would otherwise extend across the entire molecule.

In contrast, the (E)-isomer can adopt a much more planar conformation, minimizing steric strain and maximizing π-orbital overlap between the phenyl rings and the double bond. This extended conjugation results in greater electronic delocalization, which is an energetically favorable state. Consequently, (E)-stilbene has a lower ground-state energy than (Z)-stilbene.[3][4]

The Influence of the 4-Carboxylate Substituent

In this compound, an ethyl ester group is placed at the para position of one phenyl ring. While this substitution introduces electronic asymmetry, it does not alter the fundamental stability relationship. Studies on various para-substituted stilbenes show that the (E)-isomer remains overwhelmingly favored at thermodynamic equilibrium.[5] The para-position is sterically remote from the opposing phenyl ring and the core double bond, meaning it does not introduce new steric clashes that would favor the (Z)-isomer. The primary influence of the ethyl carboxylate group is electronic, acting as an electron-withdrawing group that modulates the electron density of the π-system. However, this electronic perturbation is insufficient to overcome the large steric destabilization inherent to the (Z)-configuration.

Caption: (E) and (Z) isomers of this compound.

Experimental Determination of Thermodynamic Stability

To quantify the difference in stability, one must establish a thermodynamic equilibrium between the two isomers and measure their relative concentrations. This involves a multi-step experimental workflow that is self-validating at each stage.

Synthesis of Isomers

Stilbene derivatives are commonly synthesized via olefination reactions. The Horner-Wadsworth-Emmons (HWE) reaction is particularly effective as it often provides high selectivity for the thermodynamically favored (E)-isomer, yielding a starting material that is already enriched in the more stable form.[6]

Exemplary Protocol: Horner-Wadsworth-Emmons Synthesis of (E)-ethyl stilbene-4-carboxylate

-

Phosphonate Preparation: React ethyl 4-(bromomethyl)benzoate with triethyl phosphite via an Arbuzov reaction to synthesize the corresponding phosphonate ester.

-

Deprotonation: Dissolve the phosphonate ester in a suitable aprotic solvent (e.g., THF) and cool to 0 °C. Add a strong base, such as sodium hydride (NaH), portion-wise to generate the phosphonate ylide.

-

Olefination: Add benzaldehyde dropwise to the ylide solution. Allow the reaction to warm to room temperature and stir for several hours until TLC analysis indicates consumption of the starting materials.

-

Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Extract the product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the predominantly (E)-isomer.[6]

Causality: The HWE reaction typically favors the (E)-isomer because the transition state leading to the trans product is sterically less hindered and thus lower in energy than the transition state leading to the cis product.

Establishing Thermodynamic Equilibrium

While photochemical methods using UV light can interconvert stilbene isomers, this process leads to a photostationary state, not a true thermodynamic equilibrium.[1] To determine thermodynamic parameters, a catalyst must be used to lower the activation energy for isomerization, allowing the system to reach its lowest energy state distribution at a given temperature.[5]

Protocol: Iodine-Catalyzed Thermal Equilibration

-

Sample Preparation: Dissolve a known quantity of the purified (E)-isomer of this compound in a high-boiling, inert solvent such as toluene or xylene.

-

Catalyst Addition: Add a catalytic amount of iodine (I₂), typically 1-2 mol%.

-

Equilibration: Heat the mixture to a constant temperature (e.g., 100 °C) in a sealed vial, protected from light to prevent photochemical side reactions.

-

Monitoring: At regular time intervals, withdraw aliquots from the reaction mixture, quench the catalyst (e.g., with a dilute solution of sodium thiosulfate), and analyze by HPLC to monitor the ratio of (E) to (Z) isomers.

-

Endpoint Determination: Equilibrium is reached when the isomer ratio remains constant over several consecutive measurements.

Causality: Atomic iodine, formed from the thermal dissociation of I₂, reversibly adds to the double bond, forming a radical intermediate. Rotation around the now single C-C bond is rapid, allowing the molecule to adopt the more stable transoid conformation before the iodine radical is eliminated, regenerating the double bond.[5] This catalytic cycle allows the population of isomers to shift towards the thermodynamic minimum.

Caption: Experimental workflow for determining thermodynamic stability.

Isomer Separation, Quantification, and Identification

High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying the isomer mixture. Spectroscopic analysis is then essential to unequivocally confirm the identity of each peak.

Protocol: HPLC Separation and Spectroscopic Analysis

-

HPLC Method: Use a reverse-phase C18 column with an isocratic or gradient mobile phase of acetonitrile and water. The more polar (Z)-isomer typically has a different retention time than the less polar (E)-isomer. Monitor the elution profile with a UV detector.

-

Quantification: Generate a calibration curve for each pure isomer to accurately determine the concentration of (E) and (Z) forms in the equilibrium mixture.

-

Spectroscopic Validation: Collect fractions corresponding to each isomer peak from the HPLC. Remove the solvent and perform spectroscopic analyses.

-

¹H NMR: This is the most definitive technique. The vinylic protons of the (E)-isomer will exhibit a larger coupling constant (J ≈ 16 Hz) compared to the (Z)-isomer (J ≈ 12 Hz) due to the dihedral angle difference.[6][7]

-

UV-Vis Spectroscopy: The more planar (E)-isomer will show a longer wavelength of maximum absorbance (λmax) and a higher molar extinction coefficient (ε) due to its more extensive π-conjugation.[7]

-

Infrared (IR) Spectroscopy: The out-of-plane C-H bending vibration is diagnostic: the (E)-isomer shows a strong band around 960 cm⁻¹, while this is absent in the (Z)-isomer, which has a characteristic band around 690 cm⁻¹.[7]

-

Computational Analysis

Modern computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for corroborating experimental findings.[8][9] By calculating the optimized molecular geometry and electronic energy for each isomer, the relative stability can be predicted.

-

Methodology: Ground-state geometry optimizations and frequency calculations are typically performed using a functional like B3LYP with a basis set such as 6-31G(d).

-

Validation: The absence of imaginary frequencies confirms that the calculated structure is a true energy minimum. The calculated energy difference (ΔE) between the (E) and (Z) isomers provides a theoretical estimate of their relative thermodynamic stability. These calculations consistently show the (E)-isomer to be significantly lower in energy.[9][10]

Data Synthesis and Interpretation

The ultimate goal is to calculate the Gibbs free energy difference (ΔG°) between the isomers, which is the definitive measure of thermodynamic stability.

| Property | (Z)-Ethyl Stilbene-4-carboxylate | (E)-Ethyl Stilbene-4-carboxylate | Rationale for Difference |

| Relative Stability | Less Stable | More Stable | Reduced steric hindrance and greater π-conjugation in the (E)-isomer.[3] |

| Melting Point | Lower (often a liquid) | Higher (crystalline solid) | The symmetric (E)-isomer packs more efficiently into a crystal lattice.[3] |

| Polarity | Non-zero dipole moment | Near-zero dipole moment | Asymmetric charge distribution in the bent (Z)-structure.[11] |

| ¹H NMR (J-coupling) | ~12 Hz (vinylic H-H) | ~16 Hz (vinylic H-H) | Karplus relationship: coupling constant depends on the H-C-C-H dihedral angle.[7] |

| UV-Vis (λmax) | Shorter wavelength | Longer wavelength | Greater extent of conjugation in the more planar (E)-isomer.[7] |

| IR (C-H bend) | ~690 cm⁻¹ | ~960 cm⁻¹ | Characteristic out-of-plane bending frequency for cis vs. trans alkenes.[7] |

Once the equilibrium concentrations are determined by HPLC, the equilibrium constant (Keq) is calculated:

Keq = [[E]]/[[Z]]

The standard Gibbs free energy difference is then found using the equation:

ΔG° = -RT ln(Keq)

Where R is the ideal gas constant and T is the absolute temperature in Kelvin. For stilbenes, Keq heavily favors the (E)-isomer, resulting in a negative ΔG°, confirming its greater thermodynamic stability.[5]

Caption: Potential energy diagram for catalyzed E/Z isomerization.

Implications for Research and Drug Development

A quantitative understanding of isomer stability is not merely an academic exercise; it is a prerequisite for successful drug development and materials design.

-

API Selection: The thermodynamically more stable (E)-isomer is almost always the preferred candidate for an active pharmaceutical ingredient (API). Its lower energy state translates to greater predictability, less batch-to-batch variation, and a lower likelihood of converting to the less stable, potentially less active or more toxic, (Z)-isomer during storage.[2]

-

Process Chemistry: Synthesis routes must be designed to maximize the yield of the desired (E)-isomer. Understanding the conditions that can cause isomerization (e.g., light, heat, acid/base catalysts) is crucial for developing robust manufacturing and purification processes.

-

Formulation and Stability: Knowledge of the energy barrier to isomerization informs the design of stable drug formulations. Excipients and storage conditions (e.g., protection from light) must be chosen to prevent the formation of the (Z)-isomer, which would be considered an impurity and could compromise the product's safety and efficacy profile.[1]

References

-

Fischer, G., Muszkat, K. A., & Fischer, E. (1968). The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives. Journal of the Chemical Society B: Physical Organic, 1156-1158. [Link]

-

Doc Brown's Chemistry. (2026). E/Z (cis/trans) isomerism. docbrown.info. [Link]

-

Nakatani, K., Sato, H., & Fukuda, R. (2022). A catalyzed E/Z isomerization mechanism of stilbene using para-benzoquinone as a triplet sensitizer. Physical Chemistry Chemical Physics, 24(2), 965-972. [Link]

-

Chemistry Stack Exchange. (2021). Properties of stilbene isomers. stackexchange.com. [Link]

-

Jetro, J., et al. (2021). Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots. Molecules, 26(4), 1046. [Link]

-

Wang, S., et al. (2023). Comparative Study on Properties, Structural Changes, and Isomerization of Cis/Trans-Stilbene under High Pressure. The Journal of Physical Chemistry C, 127(6), 3021–3030. [Link]

-

Improta, R., & Santoro, F. (2005). Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study. The Journal of Physical Chemistry A, 109(44), 10058-67. [Link]

-

Saleem, M., et al. (2018). Synthetic approaches toward stilbenes and their related structures. RSC Advances, 8(16), 8594-8620. [Link]

-

Unal, P., & Catak, S. (2021). Synthesis of Stilbenes Using Various Catalysts and Investigation of their Optical Properties. ChemRxiv. [Link]

-

Levine, S. G., Barboriak, K. D., & Cho, H. S. (1983). cis- and trans-Stilbenes: Chromatographic Separation and Photochemical Isomerization. Journal of Chemical Education, 60(11), 995. [Link]

-

Improta, R., & Santoro, F. (2005). Excited-State Behavior of trans and cis Isomers of Stilbene and Stiff Stilbene: A TD-DFT Study. The Journal of Physical Chemistry A, 109(44), 10058-10067. [Link]

-

Wikipedia. (2023). (E)-Stilbene. en.wikipedia.org. [Link]

-

Feng, J., et al. (2017). Study of the E–Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives. RSC Advances, 7(26), 15849-15856. [Link]

-

Bloor, J. (2024). What are the differences between CIS - STILBENE and TRANS - STILBENE?. linkedin.com. [Link]

Sources

- 1. Stability and Photoisomerization of Stilbenes Isolated from the Bark of Norway Spruce Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (E)-Stilbene - Wikipedia [en.wikipedia.org]

- 4. What are the differences between CIS - STILBENE and TRANS - STILBENE? - Blog - Keyingchem [keyingchemical.com]

- 5. The thermodynamic equilibrium between cis- and trans-isomers in stilbene and some derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. Study of the E – Z stilbene isomerisation in perchlorotriphenyl-methane (PTM) derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28618F [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. chemrxiv.org [chemrxiv.org]

- 10. Excited-state behavior of trans and cis isomers of stilbene and stiff stilbene: a TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to Ethyl Stilbene-4-carboxylate as a Ligand Precursor for Lanthanide Complexes

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of ethyl stilbene-4-carboxylate as a versatile ligand precursor for the synthesis of advanced lanthanide complexes. We will delve into the synthetic methodologies, photophysical and magnetic properties, and emerging applications of these fascinating materials, with a focus on the causal relationships that underpin their unique functionalities.

Introduction: The Strategic Value of Stilbene-Based Ligands in Lanthanide Chemistry

Lanthanide ions, with their unique 4f electronic configurations, offer a wealth of opportunities in materials science and biomedicine.[1][2] Their characteristic sharp, long-lived luminescence and diverse magnetic properties make them ideal candidates for applications ranging from bio-imaging and sensors to targeted therapies and advanced optical materials.[1][3][4] However, the direct excitation of lanthanide ions is often inefficient due to their low molar absorptivity.[5] This limitation is elegantly overcome by the "antenna effect," where an organic ligand absorbs light and efficiently transfers the energy to the central lanthanide ion, which then luminesces.[5][6][7]

The stilbene scaffold, a 1,2-diphenylethene core, has gained significant attention in this context. Its derivatives, such as this compound, serve as excellent "antennas" due to their highly conjugated π-systems that lead to strong absorption in the UV-Vis region. Furthermore, the inherent photoisomerization of the stilbene double bond (from trans to cis and vice versa) introduces a photoswitchable character to the resulting lanthanide complexes.[5][8][9] This ability to modulate the complex's properties with light opens up exciting possibilities for creating "smart" materials and drug delivery systems that can be controlled externally.[3][10][11]

This guide will provide a detailed exploration of the synthesis and characterization of this compound and its subsequent use in the formation of luminescent and magnetically interesting lanthanide complexes. We will also examine the photophysical phenomena that govern their function and discuss their potential in cutting-edge applications, particularly in the realm of drug development.

Synthesis of the Ligand Precursor: this compound

The synthesis of this compound can be approached through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Here, we detail two robust and widely used methods: the Horner-Wadsworth-Emmons reaction and the Heck reaction, followed by a standard esterification procedure.

Method 1: Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes, typically favoring the formation of the (E)-isomer (trans-stilbene), which is often desired for its photophysical properties.[12][13]

Causality Behind Experimental Choices: The HWE reaction is chosen for its high reliability and stereocontrol. The use of a stabilized phosphonate ylide ensures a clean reaction with aldehydes, and the dialkylphosphate byproduct is easily removed by aqueous workup, simplifying purification.[12]

-

Preparation of the Ylide: In a round-bottom flask under an inert atmosphere (e.g., argon), add diethyl (4-carboxybenzyl)phosphonate and dissolve it in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to deprotonate the phosphonate and form the ylide. Stir the mixture at this temperature for 30-60 minutes.

-

Reaction with Benzaldehyde: In a separate flask, dissolve benzaldehyde in anhydrous THF.

-

Slowly add the benzaldehyde solution to the ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours or until TLC analysis indicates the consumption of the starting materials.

-

Workup and Purification: Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product, (E)-stilbene-4-carboxylic acid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Method 2: Heck Reaction

The Mizoroki-Heck reaction provides an alternative route, particularly useful for coupling aryl halides with alkenes using a palladium catalyst.[9][14][15]

Causality Behind Experimental Choices: The Heck reaction is a versatile C-C bond-forming reaction. The choice of a palladium catalyst, a phosphine ligand, and a base is crucial for an efficient catalytic cycle. This method is advantageous when starting from readily available aryl halides.

-

Reaction Setup: In a Schlenk flask, combine 4-bromobenzoic acid, styrene, a palladium catalyst (e.g., palladium(II) acetate), a phosphine ligand (e.g., tri-o-tolylphosphine), and a base (e.g., triethylamine).

-

Add a suitable solvent, such as N,N-dimethylformamide (DMF).

-

Degas the mixture by several freeze-pump-thaw cycles.

-

Reaction Conditions: Heat the reaction mixture to 100 °C and stir for several hours. Monitor the reaction progress by TLC.

-

Workup and Purification: After completion, cool the mixture to room temperature and pour it into an acidic aqueous solution (e.g., 2N HCl) to precipitate the product.

-

Filter the crude product, wash with water, and purify by recrystallization.

Esterification to this compound

The final step is the conversion of the carboxylic acid to its ethyl ester, which is typically achieved through Fischer esterification.[16][17][18]

Causality Behind Experimental Choices: Fischer esterification is an equilibrium-controlled reaction. Using a large excess of the alcohol (ethanol) and an acid catalyst drives the equilibrium towards the formation of the ester.[16]

-

Reaction Setup: In a round-bottom flask, suspend (E)-stilbene-4-carboxylic acid in a large excess of absolute ethanol.

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

-

Reaction Conditions: Heat the mixture to reflux for several hours, until the starting material is fully dissolved and TLC analysis shows complete conversion.

-

Workup and Purification: Cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ethyl (E)-stilbene-4-carboxylate.

-

Purify the product by column chromatography or recrystallization to yield a white solid.

Caption: Synthetic routes to Ethyl (E)-Stilbene-4-carboxylate.

Synthesis and Structure of Lanthanide Complexes

The this compound ligand coordinates to lanthanide ions primarily through the carboxylate group after in-situ or prior saponification. The synthesis typically involves the reaction of the ligand with a lanthanide salt in a suitable solvent. The resulting complexes can be mononuclear or polynuclear, and their structures are influenced by the choice of lanthanide ion, the stoichiometry of the reactants, and the presence of ancillary ligands.[6][19][20]

General Synthetic Protocol for Lanthanide Complexes

Causality Behind Experimental Choices: The choice of solvent is critical to ensure the solubility of both the ligand and the lanthanide salt. The reaction is often carried out at elevated temperatures to promote complexation. The slow evaporation of the solvent is a common technique to obtain single crystals suitable for X-ray diffraction analysis, which is essential for unambiguous structural characterization.

-

Ligand Preparation: Dissolve this compound in a suitable solvent mixture, such as ethanol/water or acetonitrile/water. Add a stoichiometric amount of a base (e.g., NaOH or KOH) to saponify the ester to the carboxylate in situ.

-

Lanthanide Salt Solution: In a separate vessel, dissolve the desired lanthanide(III) chloride or nitrate hydrate (e.g., EuCl₃·6H₂O, Tb(NO₃)₃·6H₂O) in the same solvent system.

-

Complexation: Slowly add the lanthanide salt solution to the ligand solution with constant stirring. A precipitate may form immediately.

-

Crystallization: Heat the resulting mixture to promote dissolution and then allow it to cool slowly to room temperature. For single crystal growth, the solution can be left for slow evaporation over several days to weeks.

-

Isolation and Characterization: Collect the resulting crystalline solid by filtration, wash with a small amount of cold solvent, and dry under vacuum. The structure and composition should be confirmed by single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods (FT-IR, NMR).

Photophysical Properties: Luminescence and Photoswitching

Lanthanide complexes derived from this compound exhibit fascinating photophysical properties, primarily their characteristic luminescence and the ability to undergo photoisomerization.

The Antenna Effect and Sensitized Luminescence

The stilbene-carboxylate ligand acts as an efficient antenna, absorbing UV light and populating its excited singlet state (S₁). Through intersystem crossing (ISC), the excited triplet state (T₁) is populated. If the energy of the T₁ state is appropriately matched with the accepting energy level of the lanthanide ion, efficient energy transfer (ET) occurs, leading to sensitized emission from the lanthanide ion.[7][21][22]

Caption: The antenna effect in lanthanide complexes.

The efficiency of this energy transfer and the resulting luminescence quantum yield are highly dependent on the specific lanthanide ion. For instance, Europium(III) complexes typically exhibit strong red emission, while Terbium(III) complexes show characteristic green luminescence.[13][23][24]

Photoswitching Behavior

Upon irradiation with UV light, the trans (E) isomer of the stilbene ligand can undergo photoisomerization to the cis (Z) isomer. This process can alter the geometry and electronic properties of the ligand, which in turn can modulate the luminescence of the lanthanide ion.[8][9] This reversible process allows for the development of photoswitchable luminescent materials, where the emission can be turned "on" or "off" by different wavelengths of light.[11][25]

Caption: Reversible photoswitching of a lanthanide stilbene complex.

The extent of photoisomerization and its effect on luminescence can be influenced by the rigidity of the complex and the efficiency of energy transfer to the lanthanide ion.[5][8] In some cases, efficient energy transfer to the lanthanide can suppress the photoisomerization process.[5][8]

Quantitative Photophysical Data

The following table summarizes typical photophysical properties observed for Europium(III) and Terbium(III) complexes with aromatic carboxylate ligands. Note that specific values will vary depending on the exact coordination environment and solvent.

| Lanthanide Ion | Excitation Max (nm) | Emission Max (nm) | Transition | Typical Quantum Yield (%) | Luminescence Lifetime (ms) |

| Europium(III) | ~300-350 | ~612 | ⁵D₀ → ⁷F₂ | 5-30 | 0.5-2.0 |

| Terbium(III) | ~300-350 | ~545 | ⁵D₄ → ⁷F₅ | 10-60[2][23] | 1.0-2.5[23] |

Magnetic Properties

The magnetic properties of these complexes are primarily determined by the number of unpaired 4f electrons in the lanthanide ion.

-

Gadolinium(III) , with its seven unpaired electrons and a symmetric ⁸S₇/₂ ground state, is highly paramagnetic and is a key component in Magnetic Resonance Imaging (MRI) contrast agents.[26][27]

-

Other lanthanides, such as Dysprosium(III) and Terbium(III) , can exhibit significant magnetic anisotropy, making them interesting candidates for the development of Single-Molecule Magnets (SMMs).

Table: Magnetic Properties of Selected Lanthanide Ions

| Lanthanide Ion | Ground State | Unpaired Electrons | Theoretical Magnetic Moment (µB) | Typical Behavior |

| Europium(III) | ⁷F₀ | 0 | 0 | Diamagnetic |

| Gadolinium(III) | ⁸S₇/₂ | 7 | 7.94 | Paramagnetic[27] |

| Terbium(III) | ⁷F₆ | 6 | 9.72 | Paramagnetic |

| Dysprosium(III) | ⁶H₁₅/₂ | 5 | 10.65 | Paramagnetic |

Applications in Drug Development and Beyond

The unique combination of properties offered by lanthanide complexes with photoswitchable stilbene-based ligands makes them highly attractive for various applications, particularly in the biomedical field.[1][3]

-

Bio-imaging and Sensing: The strong, long-lived luminescence of these complexes allows for highly sensitive detection in biological systems, with reduced background interference compared to organic fluorophores. The sensitivity of the luminescence to the local environment can be exploited for sensing applications.

-

Photoswitchable Drug Delivery: The ability to trigger a structural change with light can be harnessed to release a therapeutic agent at a specific site.[10][28] For example, a drug could be caged within a trans-isomer complex and released upon irradiation with UV light, which induces isomerization to the more sterically hindered cis-form.

-

Photodynamic Therapy (PDT): The excited triplet state of the stilbene ligand, populated during the energy transfer process, can potentially transfer energy to molecular oxygen, generating singlet oxygen, a highly reactive species used to kill cancer cells in PDT.

-

Anticancer and Antiparasitic Agents: Stilbene derivatives themselves are known to possess biological activity, including anticancer and antiparasitic properties. Incorporating them into lanthanide complexes could lead to synergistic therapeutic effects.

Conclusion and Future Outlook

This compound is a highly versatile and strategically important ligand precursor in the field of lanthanide coordination chemistry. Its straightforward synthesis and the predictable yet tunable properties it imparts to lanthanide complexes make it a valuable building block for advanced functional materials. The ability to combine bright, long-lived luminescence with photoswitchable behavior in a single molecule offers a powerful platform for the development of next-generation smart materials. For researchers in drug development, these complexes represent a promising avenue for creating novel light-activated therapeutic and diagnostic agents. Future research will likely focus on optimizing the photoswitching properties, enhancing luminescence quantum yields, and functionalizing the stilbene core to achieve targeted delivery and improved biological efficacy.

References

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved February 3, 2026, from [Link]

-

Horner-Wadsworth-Emmons Reaction - NROChemistry. (n.d.). Retrieved February 3, 2026, from [Link]

-

Horner-Wadsworth-Emmons reaction to form alkenes - YouTube. (2019, January 10). Retrieved February 3, 2026, from [Link]

- Bisceglia, J. A., & Orelli, L. R. (2012). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Current Organic Chemistry, 16(19), 2206–2230.

- Wang, Y., et al. (2021). Insights into the Effect of Trans-to-Cis Photoisomerization of a Co-coordinated Stilbene Derivative on the Luminescence of Di-β-diketonate Lanthanide Complexes. ACS Omega, 6(51), 35787–35796.

-

Wiley-VCH. (n.d.). 1 Stilbenes Preparation and Analysis. Retrieved February 3, 2026, from [Link]

- de Bettencourt-Dias, A., et al. (2017). Synthesis, Characterization, and Application of Europium(III) Complexes as Luminescent Markers of Banknotes. Journal of the Brazilian Chemical Society, 28(11), 2146–2154.

-

Semantic Scholar. (n.d.). Synthesis and Crystal Structure of a Terbium(III) Complex of Tris(2-(2-hydroxy-3-methylbenzylideneamino)ethyl)amine. Retrieved February 3, 2026, from [Link]

- Zeng, C.-H., et al. (2012). A new luminescent terbium 4-methylsalicylate complex as a novel sensor for detecting the purity of methanol. Photochemical & Photobiological Sciences, 11(8), 860–866.

-

Griffith Research Online. (n.d.). Biomedical applications of lanthanide complexes. Retrieved February 3, 2026, from [Link]

-

University of Liverpool Repository. (n.d.). Broadening Application of the Heck Reaction via in-situ Formation of Olefins. Retrieved February 3, 2026, from [Link]

- van der Zee, J. A., et al. (2013). The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions. Journal of Therapeutic Ultrasound, 1, 10.

-

NIH. (n.d.). Lanthanides: Applications in Cancer Diagnosis and Therapy. Retrieved February 3, 2026, from [Link]

- Abeywickrama, C., et al. (2021). synthesis and characterization of carboxylate complexes of lanthanide (iii) ions. Georgia Journal of Science, 79(2), Article 6.

-

Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved February 3, 2026, from [Link]

-

Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved February 3, 2026, from [Link]

- Zhang, L., et al. (2010). Design of 3-D europium(iii)–organic frameworks based on pyridine carboxylate N-oxide and acyclic binary carboxylate: syntheses, structures, and luminescence properties. New Journal of Chemistry, 34(11), 2534–2542.

- Huang, W., et al. (2014). Group 3 metal stilbene complexes: synthesis, reactivity, and electronic structure studies.

- Wang, X., et al. (2014). A thermostable terbium(III) complex with high fluorescence quantum yields. Dalton Transactions, 43(15), 5706–5709.

-

ResearchGate. (n.d.). Photoswitchable Luminescent Lanthanide Complexes Controlled and Interrogated by Four Orthogonal Wavelengths of Light. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of Lanthanide Metal Ion Complexes of New Polydentate Hydrazone Schiff Base Ligand. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). 2019 - On the design of new europium heteroaromatic carboxylates for OLED application. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Lanthanide complexes for drug delivery and therapeutics. Retrieved February 3, 2026, from [Link]

-

WordPress.com. (2019, December 16). Fluorescent Emission of Lanthanide Ions for Their Use in Biomedical Diagnosis. Retrieved February 3, 2026, from [Link]

-

Belmont Digital Repository. (n.d.). Synthesis and Characterization of Terbium(III) Complexes: Can We Manipulate the Emission Signature? Retrieved February 3, 2026, from [Link]

-

Park, K. (2018, April 9). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Retrieved February 3, 2026, from [Link]

- Macedo, A. G., et al. (2020). Heptacoordinate Tb3+ Complexes with 90% Quantum Yields: High-Performance Examples of Combined Singlet- and Triplet-State-Mediated Intramolecular Energy Transfer. Inorganic Chemistry, 59(17), 12268–12278.

-

NIH. (n.d.). The magnetic, relaxometric, and optical properties of gadolinium-catalyzed single walled carbon nanotubes. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Figure 3. Simplified Jabłoński diagram for luminescent Ln 3+ complexes... Retrieved February 3, 2026, from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). Glycan-Induced Transchelation of Gadolinium from Magnetic Resonance Imaging Contrast Agent-Complexes. Retrieved February 3, 2026, from [Link]

-

RSC Publishing. (n.d.). Photoswitchable luminescent lanthanide complexes controlled and interrogated by four orthogonal wavelengths of light. Retrieved February 3, 2026, from [Link]

-

Organic Syntheses. (n.d.). SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. Retrieved February 3, 2026, from [Link]

- Google Patents. (n.d.). US4205182A - Process for preparing ethyl esters of aliphatic carboxylic acids.

-

NIH. (n.d.). Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties. Retrieved February 3, 2026, from [Link]

-

YouTube. (2016, December 27). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved February 3, 2026, from [Link]

-

NIH. (n.d.). Reevaluation of absolute luminescence quantum yields of standard solutions using a spectrometer with an integrating sphere and a. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Lanthanide complexes: electronic structure and H-H, C-H and Si-H bond activation from a DFT perspective. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). Magnetic phase transitions and the magnetothermal properties of gadolinium. Retrieved February 3, 2026, from [Link]

-

Semantic Scholar. (n.d.). Photoswitchable Molecules in Long-Wavelength Light-Responsive Drug Delivery: From Molecular Design to Applications. Retrieved February 3, 2026, from [Link]

-

MDPI. (n.d.). Efficient, Facile, and Green Synthesis of Ruthenium Carboxylate Complexes by Manual Grinding. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Jablonski diagram. Retrieved February 3, 2026, from [Link]

-

Refubium - Freie Universität Berlin. (n.d.). 3 Syntheses - 3.1 Synthesis of Stilbene Derivatives. Retrieved February 3, 2026, from [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of first row transition metal carboxylate complexes by ring opening reactions of cyclic anhydrides. Retrieved February 3, 2026, from [Link]

-

HORIBA. (n.d.). What are Luminescence Quantum Yields? Retrieved February 3, 2026, from [Link]

-

NIH. (n.d.). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Retrieved February 3, 2026, from [Link]

-

NIH. (n.d.). Influence of molecular parameters and increasing magnetic field strength on relaxivity of gadolinium- and manganese-based T1 contrast agents. Retrieved February 3, 2026, from [Link]

-

ORBi. (n.d.). Catalytic methods for the synthesis of stilbenes with an emphasis on their phytoalexins. Retrieved February 3, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A thermostable terbium(iii) complex with high fluorescence quantum yields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel Lanthanide (III) Complexes Derived from an Imidazole–Biphenyl–Carboxylate Ligand: Synthesis, Structure and Luminescence Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. "SYNTHESIS AND CHARACTERIZATION OF CARBOXYLATE COMPLEXES OF LANTHANIDE " by Zewdu Gebeyehu and Charles E. Milliron [digitalcommons.gaacademy.org]

- 7. ukdiss.com [ukdiss.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. application.wiley-vch.de [application.wiley-vch.de]

- 10. kinampark.com [kinampark.com]

- 11. Photoswitchable luminescent lanthanide complexes controlled and interrogated by four orthogonal wavelengths of light - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 15. orbi.uliege.be [orbi.uliege.be]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chemguide.co.uk [chemguide.co.uk]

- 18. youtube.com [youtube.com]

- 19. Design of 3-D europium(iii)–organic frameworks based on pyridine carboxylate N-oxide and acyclic binary carboxylate: syntheses, structures, and luminescence properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. d1ssu070pg2v9i.cloudfront.net [d1ssu070pg2v9i.cloudfront.net]

- 22. repository.belmont.edu [repository.belmont.edu]

- 23. A new luminescent terbium 4-methylsalicylate complex as a novel sensor for detecting the purity of methanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. The magnetic susceptibility effect of gadolinium-based contrast agents on PRFS-based MR thermometry during thermal interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 27. The magnetic, relaxometric, and optical properties of gadolinium-catalyzed single walled carbon nanotubes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. semanticscholar.org [semanticscholar.org]

Technical Guide: Fluorescence Quantum Yield Determination of Ethyl Stilbene-4-carboxylate

[1]

Executive Summary

Ethyl Stilbene-4-carboxylate represents a class of trans-stilbene derivatives characterized by a competition between radiative decay (fluorescence) and non-radiative photoisomerization.[1] Unlike rigid fluorophores (e.g., Rhodamine), this molecule acts as a molecular rotor .[1] Its fluorescence quantum yield (

This guide provides a rigorous protocol for determining the

Part 1: Photophysical Mechanisms & Challenges[1]

To measure the quantum yield of this molecule accurately, one must understand the mechanism suppressing it. The primary non-radiative decay channel is the rotation around the central ethylenic double bond (

The "Phantom State" Dynamics

Upon excitation, the planar trans species relaxes to a twisted "phantom" state (

-

Low Viscosity (e.g., Acetonitrile): Rotation is barrier-less or low-barrier.[1]

is extremely low (< 0.05).[1] -

High Viscosity (e.g., Glycerol): Rotation is hindered.[1] Radiative decay becomes competitive.[1]

increases significantly.[1]

Visualization: The Competitive Decay Pathway

Caption: Kinetic competition between fluorescence and torsional relaxation in this compound. High viscosity blocks the red dashed path, enhancing the green path.

Part 2: Experimental Strategy

Method Selection: Relative vs. Absolute

For solution-phase measurements of this specific molecule, the Relative Method is recommended over the Absolute (Integrating Sphere) method.

-

Reasoning: Stilbene derivatives often have low quantum yields (

).[1] Integrating spheres struggle with low signal-to-noise ratios for weak emitters due to sphere reflectivity losses.[1] The Relative Method, using a bright standard, allows for more sensitive detection if the absorbance is matched correctly.[1]

Selection of Reference Standard

The choice of standard is critical.[3][4] It must overlap with the absorption/emission of this compound (Abs

| Standard | Solvent | Suitability | |

| Quinine Sulfate | 0.1 M H₂SO₄ | 0.546 | High. Excellent spectral overlap.[1][4] Robust IUPAC standard.[1] |

| 9,10-Diphenylanthracene | Cyclohexane | 0.90 | Medium. Good for non-polar comparisons, but solvent handling is trickier.[1] |

| Tryptophan | Water (pH 7) | 0.14 | Low. QY is too low/variable for use as a robust standard.[1] |

Recommendation: Use Quinine Sulfate (QS) in 0.1 M H₂SO₄.[1][4]

Part 3: Detailed Measurement Protocol

Reagents & Equipment[1][3][5]

-

Analyte: this compound (High purity, >99%).[1]

-

Standard: Quinine Sulfate dihydrate (NIST traceable preferred).[1]

-

Solvents: Spectroscopic grade Ethanol (or target solvent) and 0.1 M H₂SO₄.[1]

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Workflow Diagram

Caption: Step-by-step workflow for relative quantum yield determination to minimize inner-filter effects.

Step-by-Step Procedure

1. Optical Density (OD) Tuning (The Critical Step)

The most common error in stilbene QY measurement is the Inner Filter Effect .

-

Prepare a stock solution of this compound.[1]

-

Dilute until the absorbance at the excitation wavelength (

nm) is below 0.1 (ideally 0.05) . -

Prepare the Quinine Sulfate standard to have the exact same absorbance (±0.002) at

as the sample.-

Why? Matching absorbance cancels out the

term in the simplified equation, reducing mathematical error.[1]

-

2. Fluorescence Acquisition

-

Excitation: Set

to the intersection of the standard and sample absorption (e.g., 310 nm or 320 nm). -

Slits: Keep excitation/emission slit widths constant (e.g., 2 nm / 2 nm).

-

Integration: Scan the full emission range (330 nm – 600 nm).

-

Background: Record the spectrum of the pure solvent (blank) under identical conditions and subtract this from the sample spectrum.

3. Refractive Index (

) Correction

Since the standard is in water (

The Calculation

Use the following equation (IUPAC Standard):

1Where:

-

: Quantum Yield[1][2][5][6][7][8][9][10][11]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> - : Gradient of the plot of Integrated Fluorescence Intensity vs. Absorbance (Slope method).

- : Refractive index of the solvent.

- : Unknown sample (this compound).[1]

- : Standard (Quinine Sulfate).[1][4]

Note: If using a single point measurement (risky) instead of the slope method, replace gradients with Intensity/Absorbance ratios.

Part 4: Data Analysis & Troubleshooting

Expected Results